3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide
Description
This compound features a tetrahydrobenzofuran core substituted with three methyl groups (positions 3,6,6) and a 4-oxo moiety. The carboxamide group at position 2 is linked to a 6-methyl-2-pyridinyl substituent, which may enhance binding interactions in biological systems.
Properties
IUPAC Name |
3,6,6-trimethyl-N-(6-methylpyridin-2-yl)-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-10-6-5-7-14(19-10)20-17(22)16-11(2)15-12(21)8-18(3,4)9-13(15)23-16/h5-7H,8-9H2,1-4H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQCVKOUDOCQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C(C3=C(O2)CC(CC3=O)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For example, the reaction may start with a benzofuran derivative and a pyridine derivative, followed by a series of steps including cyclization, oxidation, and amide formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzofuran ring can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the pyridine ring or other parts of the molecule.
Substitution: : Substitution reactions can introduce new substituents onto the benzofuran or pyridine rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Pharmaceutical Applications
The compound has garnered attention in pharmaceutical research due to its potential as a therapeutic agent.
Case Studies
- Anticancer Activity : Research indicates that derivatives of compounds similar to 3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide exhibit cytotoxic effects on cancer cell lines. This suggests potential use in cancer therapeutics.
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent.
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.
Chemical Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions.
Synthetic Routes
- Condensation Reactions : The initial step often involves the condensation of benzofuran and pyridine derivatives.
- Cyclization and Oxidation : Subsequent steps include cyclization and oxidation processes to form the final product.
- Amide Formation : The final step usually involves amide bond formation under controlled conditions.
Industrial Production
In industrial settings, large-scale reactors are employed to optimize yield and purity while minimizing waste. Advanced purification techniques are also utilized to ensure high-quality output.
Mechanism of Action
The mechanism by which 3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide exerts its effects depends on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Differences
The target compound’s tetrahydrobenzofuran core distinguishes it from spirocyclic or heteroaromatic analogs. For example, Reference Example 107 (EP 4 374 877 A2) contains a diazaspiro[3.5]nonene core with trifluoromethyl and pyrimidinyl groups, which confer distinct electronic and steric properties compared to the benzofuran system .
Table 1: Structural Comparison
| Feature | Target Compound | Reference Example 107 (EP 4 374 877 A2) |
|---|---|---|
| Core Structure | Tetrahydrobenzofuran | Diazaspiro[3.5]nonene |
| Key Substituents | 3,6,6-Trimethyl; 6-methyl-2-pyridinyl | Trifluoromethyl; pyrimidinyl; difluoro-hydroxyphenyl |
| Molecular Weight* | ~342.4 g/mol (estimated) | 1006.8 g/mol (exact) |
| Pharmacophore | Carboxamide-pyridinyl | Carboxamide-trifluoromethylpyrimidine |
*Molecular weight of the target compound is calculated based on its formula; exact data for Reference Example 107 is from the patent .
Pharmacological Implications
Although direct bioactivity data for the target compound is unavailable in the provided evidence, structural analogs like Reference Example 107 are often optimized for kinase inhibition (e.g., JAK or BTK inhibitors). The benzofuran scaffold’s rigidity may favor entropic gains in binding, while the diazaspiro system in Reference Example 107 allows for conformational flexibility, a critical factor in allosteric modulation .
Biological Activity
3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.
- Molecular Formula : C18H20N2O3
- Molecular Weight : 312.4 g/mol
- Purity : Typically around 95%.
Biological Activity
The compound exhibits a range of biological activities that can be categorized as follows:
Antiviral Activity
Research indicates that derivatives of this compound have shown promise as antiviral agents. For instance, studies on N-Heterocycles have demonstrated their potential in inhibiting viral replication mechanisms. In vitro assays revealed significant efficacy against various viral strains with IC50 values indicating effective concentrations for inhibition .
Antimicrobial Activity
The compound's structure allows it to interact with microbial targets effectively. It has been reported to exhibit antimicrobial properties against several bacterial strains. Specific analogs derived from similar frameworks have shown potent activity against resistant strains, suggesting a potential avenue for developing new antibiotics .
Anticancer Potential
Preliminary studies indicate that the compound may possess anticancer properties. In vitro tests have demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation .
The biological effects of this compound are likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes.
- Receptor Interaction : It may bind to certain receptors influencing cellular responses.
- Signal Transduction Modulation : The compound could alter signaling pathways that lead to desired therapeutic effects.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Molecular Structure | Notable Activity |
|---|---|---|
| 4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide | Structure | Antiviral |
| 2,7,7-trimethyl-N-(6-methyl-2-pyridinyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide | Structure | Anticancer |
These comparisons highlight how variations in functional groups can significantly influence the biological activity of similar compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound and its derivatives:
- Study on Antiviral Efficacy : A recent study demonstrated that a derivative of this compound exhibited an EC50 value of 0.35 μM against Hepatitis C virus (HCV) NS5B polymerase in vitro .
- Antimicrobial Assessment : Another research effort highlighted that certain analogs showed significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with IC50 values lower than 10 μg/mL .
- Anticancer Mechanism Investigation : A detailed investigation into its anticancer properties revealed that the compound induced apoptosis in breast cancer cell lines through mitochondrial pathway activation .
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity and purity of 3,6,6-trimethyl-N-(6-methyl-2-pyridinyl)-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-carboxamide?
- Methodological Answer : Use a combination of thin-layer chromatography (TLC) for monitoring reaction progress, high-performance liquid chromatography (HPLC) for purity assessment, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation. For example, NMR can resolve ambiguities in methyl group positioning (e.g., 3,6,6-trimethyl substitution) and confirm the pyridinyl carboxamide linkage . Mass spectrometry (MS) is critical for verifying molecular weight.
Q. How can researchers assess the stability of this compound under experimental conditions (e.g., varying pH, temperature)?
- Methodological Answer : Conduct accelerated stability studies using buffered solutions (pH 1–13) and monitor degradation via HPLC. For thermal stability, use differential scanning calorimetry (DSC) to identify decomposition temperatures. Evidence from similar benzofuran derivatives suggests susceptibility to oxidation, so include reactive oxygen species (ROS) scavengers in storage buffers .
Q. What synthetic strategies are effective for producing this compound with high yield and minimal byproducts?
- Methodological Answer : Optimize the condensation of the benzofuran-2-carboxylic acid precursor with 6-methyl-2-aminopyridine using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF. Monitor byproduct formation (e.g., unreacted starting materials) via TLC and employ column chromatography for purification. Adjust stoichiometry to favor carboxamide bond formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of methyl group substitutions (3,6,6-trimethyl) on biological activity?
- Methodological Answer : Synthesize analogs with selective demethylation (e.g., 3-methyl, 6-methyl variants) using regioselective alkylation or demethylation reagents. Test these analogs in parallel using standardized assays (e.g., enzyme inhibition, cell viability). Computational docking (e.g., AutoDock Vina) can predict binding interactions, while pharmacokinetic profiling (e.g., microsomal stability) assesses metabolic impacts .
Q. What experimental models are appropriate for resolving contradictions in reported biological activities (e.g., conflicting IC₅₀ values across studies)?
- Methodological Answer : Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based assays) and standardize protocols (e.g., ATP levels for cytotoxicity). Use isogenic cell lines to control for genetic variability. If discrepancies persist, conduct target engagement studies (e.g., cellular thermal shift assays, CETSA) to confirm direct binding .
Q. How can researchers optimize synthetic protocols to scale production while maintaining stereochemical integrity?
- Methodological Answer : Replace traditional reflux methods with flow chemistry to enhance reaction control and reduce side reactions. Implement in-line analytics (e.g., FTIR or Raman spectroscopy) for real-time monitoring. For stereosensitive steps (e.g., tetrahydrobenzofuran ring formation), use chiral catalysts (e.g., Ru-BINAP complexes) .
Q. What strategies are recommended for evaluating metabolic pathways and potential drug-drug interactions of this compound?
- Methodological Answer : Use human liver microsomes (HLM) or hepatocyte assays to identify primary metabolites via LC-MS/MS. Screen for cytochrome P450 (CYP) inhibition (e.g., CYP3A4, CYP2D6) using fluorogenic substrates. Cross-reference with physiologically based pharmacokinetic (PBPK) modeling to predict interactions .
Data Interpretation & Challenges
Q. How should researchers address variability in solubility data across different solvent systems?
- Methodological Answer : Perform shake-flask solubility assays in biologically relevant solvents (e.g., PBS, DMSO) and validate with dynamic light scattering (DLS) to detect aggregation. Use Hansen solubility parameters to correlate solvent polarity with solubility trends .
Q. What computational tools can predict the compound’s reactivity with nucleophilic or electrophilic agents?
- Methodological Answer : Employ density functional theory (DFT) to calculate frontier molecular orbitals (FMOs) and identify reactive sites (e.g., the carboxamide’s carbonyl group). Pair with molecular dynamics (MD) simulations to model solvent effects. Validate predictions experimentally via trapping experiments (e.g., glutathione adducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
